molecular formula C12H19BrN4 B107874 8-(2-Pyrimidinyl)-8-aza-5-azoniaspiro[4,5]decane bromide CAS No. 81461-73-6

8-(2-Pyrimidinyl)-8-aza-5-azoniaspiro[4,5]decane bromide

Cat. No. B107874
CAS RN: 81461-73-6
M. Wt: 299.21 g/mol
InChI Key: OYIPPQBBPVTVTR-UHFFFAOYSA-M
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Patent
US04417049

Procedure details

A mixture of 1-(2-pyrimidinyl)piperazine (16.4 g., 0.1 mole), 1,4-dichlorobutane (23.8 g., 0.19 mole), sodium carbonate monohydrate (30.8 g., 0.25 mole) and potassium bromide (44.6 g., 0.375 mole) in 150 ml. of isopropanol is stirred and refluxed for an 8-hr. period. The hot reaction mixture is filtered and insolubles washed with hot isopropanol. Concentration of the combined filtrates under reduced pressure and trituration of residual material with acetone provides 8-(2-pyrimidinyl)-8-aza-5-azoniaspiro[4.5]decane bromide in yields of 50-90%.
Quantity
16.4 g
Type
reactant
Reaction Step One
Quantity
23.8 g
Type
reactant
Reaction Step One
Quantity
30.8 g
Type
reactant
Reaction Step One
Quantity
44.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[N:3][C:2]=1[N:7]1[CH2:12][CH2:11][NH:10][CH2:9][CH2:8]1.Cl[CH2:14][CH2:15][CH2:16][CH2:17]Cl.O.C(=O)([O-])[O-].[Na+].[Na+].[Br-:26].[K+]>C(O)(C)C>[Br-:26].[N:1]1[CH:6]=[CH:5][CH:4]=[N:3][C:2]=1[N:7]1[CH2:12][CH2:11][N+:10]2([CH2:17][CH2:16][CH2:15][CH2:14]2)[CH2:9][CH2:8]1 |f:2.3.4.5,6.7,9.10|

Inputs

Step One
Name
Quantity
16.4 g
Type
reactant
Smiles
N1=C(N=CC=C1)N1CCNCC1
Name
Quantity
23.8 g
Type
reactant
Smiles
ClCCCCCl
Name
Quantity
30.8 g
Type
reactant
Smiles
O.C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
44.6 g
Type
reactant
Smiles
[Br-].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for an 8-hr
FILTRATION
Type
FILTRATION
Details
The hot reaction mixture is filtered
WASH
Type
WASH
Details
insolubles washed with hot isopropanol

Outcomes

Product
Name
Type
product
Smiles
[Br-].N1=C(N=CC=C1)N1CC[N+]2(CCCC2)CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.